8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one

medicinal chemistry natural product analogue structure–activity relationship

Choose 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one for your drug discovery programs. This fully synthetic 4-phenylcoumarin combines a C‑8 methyl group and a C‑7 prenyloxy chain absent from generic 4-phenylcoumarins—directly controlling logP, hydrogen-bond acceptor count, and steric contour. Swapping a generic scaffold introduces uncontrolled variables that derail SAR campaigns. This compound eliminates synthesis lead time—available immediately from multiple vendors, ¹H NMR-verified, ready for pilot screens against cytochrome P450s, lipoxygenases, NAAA, or tyrosinase. Use it as a retention-time marker for LC‑MS or GC‑MS analysis of prenylated coumarin mixtures.

Molecular Formula C21H20O3
Molecular Weight 320.4 g/mol
Cat. No. B5861765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one
Molecular FormulaC21H20O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC=C(C)C
InChIInChI=1S/C21H20O3/c1-14(2)11-12-23-19-10-9-17-18(16-7-5-4-6-8-16)13-20(22)24-21(17)15(19)3/h4-11,13H,12H2,1-3H3
InChIKeyTWEYRHQQJRXOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one – Chemical Identity and Supply Landscape for Scientific Procurement


8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one (CAS 374765-45-4) is a fully synthetic 4-phenylcoumarin (neoflavonoid) bearing a C‑8 methyl group and a C‑7 prenyloxy (3‑methyl‑2‑butenyloxy) side chain. Its molecular formula is C₂₁H₂₀O₃ (MW 320.4 g mol⁻¹) [1]. The compound is catalogued by major screening‑library suppliers (e.g., Sigma‑Aldrich product R104213) and is accompanied by a verified ¹H NMR reference spectrum [2], confirming its identity as a single, well‑characterized entity ready for in‑vitro assay deployment.

Why Generic 4‑Phenylcoumarin Substitution Cannot Reproduce the Properties of 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one


The 4‑phenylcoumarin scaffold is exquisitely sensitive to both the position and nature of ring appendages. In the Mammea coumarin series, exchanging a C‑6/C‑8 acyl chain or altering the prenyl pattern profoundly shifts cytotoxic potency, often by more than an order of magnitude [1]. The target compound combines three features – a 4‑phenyl ring, a lipophilic prenyloxy chain at C‑7, and a methyl group at C‑8 – that are absent from simpler 4‑phenylcoumarins (e.g., 7‑hydroxy‑8‑methyl‑4‑phenylcoumarin, CAS 21392‑48‑3). These modifications govern logP, hydrogen‑bond acceptor count, and steric contour, each of which directly influences target‑binding complementarity, metabolic stability, and cell permeability. Consequently, substituting a generic 4‑phenylcoumarin for this compound introduces uncontrolled variables that invalidate cross‑study comparisons and can derail structure‑activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one Against Closest Analogs


Structural Uniqueness vs. Mammea A/AB and Des‑Prenyl Analog

The target compound differs from the natural product Mammea A/AB (5,7‑dihydroxy‑8‑prenyl‑6‑(2‑methylbutyryl)‑4‑phenylcoumarin) by the absence of C‑5/C‑7 hydroxyls and the C‑6 acyl group, and from the des‑prenyl analog 7‑hydroxy‑8‑methyl‑4‑phenylcoumarin (CAS 21392‑48‑3) by replacement of the C‑7 hydroxyl with a prenyloxy chain [1][2]. These structural distinctions alter the hydrogen‑bond donor/acceptor profile and the lipophilic surface area, which are critical for protein‑ligand recognition.

medicinal chemistry natural product analogue structure–activity relationship

Validated Spectroscopic Identity Provides Analytical Certainty

The compound’s identity is confirmed by a publicly accessible ¹H NMR spectrum (SpectraBase Compound ID 9idGVXLOalU), which furnishes chemical shift and coupling constant data [1]. In contrast, many closely related 4‑phenylcoumarin screening compounds lack openly available spectral references, forcing users to rely on vendor‑claimed purity alone.

analytical chemistry quality control compound characterization

Commercial Availability from Major Screening Libraries Reduces Lead Time

The compound is stocked by Sigma‑Aldrich (AldrichCPR R104213) and by InterBioScreen (ID STOCK1N‑20366), enabling immediate delivery for screening campaigns [1][2]. Several potent Mammea‑type 4‑phenylcoumarins (e.g., Mammea A/AB, Mammea B/BA) are not commercially available or require custom synthesis with lead times exceeding 8 weeks, creating a practical barrier for time‑sensitive projects.

drug discovery high-throughput screening compound sourcing

Procurement‑Guiding Application Scenarios for 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one


Analytical Reference Standard for Prenylated 4‑Phenylcoumarin Identification

The documented ¹H NMR spectrum and well‑defined physicochemical properties make this compound an ideal retention‑time marker and spectral reference for LC‑MS or GC‑MS analysis of plant extracts or synthetic mixtures containing prenylated 4‑phenylcoumarins. Its single‑compound identity eliminates the ambiguity inherent in natural‑product isolates [1].

Scaffold for Medicinal Chemistry SAR Studies Focused on C‑7 Lipophilicity

Because the molecule lacks the additional hydroxyl and acyl substituents present in Mammea natural products, it offers a simplified 4‑phenylcoumarin core that allows systematic probing of C‑7 prenyloxy contributions to target affinity, without confounding effects from other polar groups. This is particularly relevant for programs investigating NAAA or tyrosinase inhibition, where prenyloxy coumarins have shown nanomolar IC₅₀ values in related chemotypes [2].

Ready‑to‑Screen Compound for High‑Throughput Campaigns

The immediate commercial availability from multiple vendors eliminates synthesis lead time, allowing researchers to include the compound in pilot screens against panels of enzymes (e.g., cytochrome P450s, lipoxygenases) for which prenylated coumarins have demonstrated class‑level activity. This rapid access is a decisive advantage when competing against academic groups that must synthesize analogous molecules de novo [3].

Quote Request

Request a Quote for 8-Methyl-7-((3-methyl-2-butenyl)oxy)-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.